O-Desmethylbrofaromine

Serotonin transporter SERT 5-HT uptake

O-Desmethylbrofaromine (CGP 35748, CAS 120465-04-5) is the primary O-demethylated metabolite of brofaromine, a reversible and selective monoamine oxidase-A (MAO-A) inhibitor that also possesses serotonin (5-HT) uptake-inhibiting properties. This compound is formed via CYP2D6-mediated metabolism and retains pharmacological activity, distinguishing it from inactive metabolic products.

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
CAS No. 120465-04-5
Cat. No. B058297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethylbrofaromine
CAS120465-04-5
SynonymsO-desmethyl-brofaromine
O-desmethylbrofaromine
Molecular FormulaC13H14BrNO2
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC3=CC(=CC(=C3O2)Br)O
InChIInChI=1S/C13H14BrNO2/c14-11-7-10(16)5-9-6-12(17-13(9)11)8-1-3-15-4-2-8/h5-8,15-16H,1-4H2
InChIKeyROFOHNHESMVUGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethylbrofaromine (CAS 120465-04-5) – Active Metabolite Reference Standard for MAO-A Pharmacological Research


O-Desmethylbrofaromine (CGP 35748, CAS 120465-04-5) is the primary O-demethylated metabolite of brofaromine, a reversible and selective monoamine oxidase-A (MAO-A) inhibitor that also possesses serotonin (5-HT) uptake-inhibiting properties [1]. This compound is formed via CYP2D6-mediated metabolism and retains pharmacological activity, distinguishing it from inactive metabolic products [2]. As the major circulating metabolite of brofaromine, O-desmethylbrofaromine serves as an essential analytical reference standard for quantifying drug exposure, elucidating metabolic pathways, and investigating the contribution of active metabolites to overall pharmacodynamic effects in preclinical and in vitro models [3].

Why O-Desmethylbrofaromine Cannot Be Substituted by Brofaromine or Other RIMAs in Mechanistic Studies


Generic substitution with brofaromine or alternative reversible MAO-A inhibitors (RIMAs) such as moclobemide is scientifically invalid for studies requiring precise understanding of active metabolite contribution or CYP2D6-dependent pharmacology. O-Desmethylbrofaromine exhibits quantitatively distinct serotonin uptake inhibition potency relative to its parent compound [1] and demonstrates unique conjugation-dependent disposition in plasma that fundamentally alters its measured exposure profile [2]. Furthermore, its formation is critically dependent on CYP2D6 activity, with extensive metabolizers (EM) exhibiting approximately 6-fold greater metabolite-to-substrate urinary excretion ratios compared to poor metabolizers (PM) [3]. These differential characteristics cannot be replicated by parent drug administration alone, necessitating use of the purified metabolite standard for accurate bioanalytical method development, metabolic pathway validation, and structure-activity relationship studies.

O-Desmethylbrofaromine – Quantitative Differentiation Evidence for Scientific Selection


Six-Fold Greater Serotonin Uptake Inhibition Potency Relative to Parent Compound

O-Desmethylbrofaromine demonstrates approximately 6-fold greater potency than brofaromine in inhibiting serotonin (5-HT) uptake . This differential activity establishes the metabolite as the more potent 5-HT uptake inhibitory species within the brofaromine metabolic pathway. In radioligand binding assays, O-desmethylbrofaromine exhibits a Ki value of 0.63 nM for inhibition of [3H]-5-HT uptake in rat brain synaptosomes enriched in serotonin transporter [1].

Serotonin transporter SERT 5-HT uptake synaptosomal assay metabolite activity

CYP2D6 Polymorphism Drives 6-Fold Inter-Individual Variability in Metabolite Formation

The formation of O-desmethylbrofaromine is highly dependent on CYP2D6 activity, with extensive metabolizers (EM) exhibiting a mean metabolite-to-substrate urinary excretion ratio approximately 6-fold greater than poor metabolizers (PM) [1]. In EM subjects, Cmax of the O-desmethyl metabolite was 31% higher and AUC(0-72h) was 67% higher compared to PM subjects receiving identical brofaromine doses [2]. This pharmacogenomic variability has direct implications for metabolite exposure and potentially for drug response in populations with differing CYP2D6 genotypes.

CYP2D6 pharmacogenomics metabolite exposure debrisoquine polymorphism poor metabolizer

Near-Complete Plasma Conjugation of O-Desmethylbrofaromine Versus Parent Compound

O-Desmethylbrofaromine exhibits markedly different conjugation behavior in plasma compared to brofaromine, with direct implications for bioanalytical method development. Following a single 75 mg oral dose of brofaromine hydrochloride in a healthy volunteer, enzymatic hydrolysis revealed that practically all (near 100%) of the circulating O-desmethyl metabolite was present in conjugated form (presumably as glucuronide or sulfate), whereas only approximately one-third of total brofaromine was conjugated [1].

conjugation glucuronidation phase II metabolism bioanalysis sample preparation

O-Desmethylbrofaromine – Recommended Research Applications Based on Quantitative Evidence


LC-MS/MS Bioanalytical Method Development and Validation

O-Desmethylbrofaromine is an essential reference standard for developing and validating LC-MS/MS methods for brofaromine pharmacokinetic studies. As demonstrated by Schneider et al., the metabolite's near-complete plasma conjugation [1] necessitates enzymatic hydrolysis steps in sample preparation workflows. Laboratories quantifying brofaromine exposure without the purified metabolite standard cannot establish accurate calibration curves, assess extraction recovery of the conjugated species, or validate method accuracy for the major circulating metabolite. This compound is particularly critical for studies enrolling subjects with varying CYP2D6 genotypes, where metabolite-to-parent ratios vary by approximately 6-fold between extensive and poor metabolizers [2].

CYP2D6 Pharmacogenomic Metabolism Studies

Research investigating the impact of CYP2D6 genetic polymorphism on drug metabolism and exposure requires O-desmethylbrofaromine as a probe metabolite standard. Feifel et al. established that the metabolite-to-substrate urinary excretion ratio differs approximately 6-fold between extensive and poor metabolizers [1], with Cmax 31% higher and AUC 67% higher in EM subjects [2]. This substantial inter-individual variability makes the purified metabolite an indispensable analytical tool for quantifying CYP2D6-dependent metabolic capacity in both clinical pharmacology studies and in vitro hepatocyte/microsomal incubation experiments assessing genotype-phenotype correlations.

Structure-Activity Relationship (SAR) Studies on Dual MAO-A/SERT Pharmacology

O-Desmethylbrofaromine enables precise SAR investigations of the brofaromine pharmacophore, particularly regarding the role of the 5-hydroxy versus 5-methoxy substitution on benzofuran ring position 5. The metabolite's 6-fold greater 5-HT uptake inhibition potency relative to brofaromine [1], combined with its Ki = 0.63 nM at SERT [2], provides a quantitative basis for structure-activity studies exploring how O-demethylation modulates dual MAO-A inhibition and serotonin transporter binding. Researchers designing novel dual-mechanism antidepressants can use this compound to benchmark the serotonergic contribution of the active metabolite versus the parent molecule, a distinction not possible with brofaromine alone.

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